Ethylhexyl methoxycrylene
Overview
Description
- It is employed as a solvent for crystalline UV filters and is easily emulsified, making it suitable for various lotions, creams, sprays, sticks, and gel formulations.
Ethylhexyl methoxycrylene: is a photostabilizer used in sunscreen products. It helps preserve the effectiveness of UV filters by interacting with both the singlet and triplet states.
Preparation Methods
Synthetic Routes: The synthetic route for ethylhexyl methoxycrylene involves the reaction of specific precursors. Unfortunately, detailed synthetic pathways are not widely available in the literature.
Industrial Production: Industrial production methods are proprietary, but it is produced on a commercial scale.
Chemical Reactions Analysis
Reactions: Ethylhexyl methoxycrylene does not undergo significant chemical reactions itself. Instead, it stabilizes other UV filters.
Common Reagents and Conditions: No specific reagents or conditions are associated with its chemical transformation.
Major Products: this compound does not form major products through chemical reactions; its primary role is photostabilization.
Scientific Research Applications
Sunscreen Formulations: Ethylhexyl methoxycrylene is a critical component in sunscreen products, ensuring photostability and preventing UV filter degradation.
Biological and Medical Research: While not directly studied, its use in sunscreens contributes to skin protection and reduces the risk of UV-induced skin damage.
Mechanism of Action
Comparison with Similar Compounds
Uniqueness: Ethylhexyl methoxycrylene’s unique role lies in photostabilization without direct UV absorption.
Similar Compounds: Other UV filters like avobenzone and octinoxate benefit from its stabilizing effects.
Properties
IUPAC Name |
2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3/c1-4-6-10-19(5-2)18-29-25(27)23(17-26)24(20-11-8-7-9-12-20)21-13-15-22(28-3)16-14-21/h7-9,11-16,19H,4-6,10,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJCJDLRJVDSSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70915314 | |
Record name | 2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70915314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ethylhexyl methoxycrylene is a photostabilizer with exceptionally low singlet (S1) and triplet (T1) energy states. Given these properties, ethylhexyl methoxycrylene is capable of draining the singlet excited state reservoir of UV radiation excited molecules of various sunscreen agents. This action used to be considered impossible because molecules stay in the singlet excited state for a very short period of time - often as short as 13 one-thousandths of a billionth of a second. Ethylhexyl methoxycrylene, however, is a singlet quencher that dramatically reduces the flow of energy to the triplet escited state reservoir. As it quenches the singlet excited state, molecules do not have the chance to get to the triplet excited state reservoir and largely return to the ground state where they can continue functioning. In fact, this mechanism of action of ethylhexyl methoxycrylene is considered as being able to return UV filters to their ground states without absorbing sunlight. Ultimately, because ethylhexyl methoxycrylene can work so quickly, it allows manufacturers to formulate products with combinations of sunscreen ingredients that used to be considered too photo-unstable to be effective. Moreover, ethylhexyl methoxycrylene is easily emulsified, and is suitable for use in lotions, creams, sprays, sticks, and gel formulations. | |
Record name | Ethylhexyl methoxycrylene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
947753-66-4 | |
Record name | Ethylhexyl methoxycrylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947753-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylhexyl methoxycrylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947753664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylhexyl methoxycrylene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70915314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylhexyl-2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLHEXYL METHOXYCRYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3KFG6Q5X8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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